molecular formula C12H15NO2 B061399 N-(4-ethoxyphenyl)cyclopropanecarboxamide CAS No. 188799-38-4

N-(4-ethoxyphenyl)cyclopropanecarboxamide

Cat. No. B061399
CAS RN: 188799-38-4
M. Wt: 205.25 g/mol
InChI Key: WLOZJLVNRCSGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)cyclopropanecarboxamide, also known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1997 by researchers at the University of Strasbourg, France. Since then, CPCCOEt has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes.

Mechanism of Action

N-(4-ethoxyphenyl)cyclopropanecarboxamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated by glutamate, mGluR1 modulates various signaling pathways that are involved in neuronal function and plasticity. N-(4-ethoxyphenyl)cyclopropanecarboxamide binds to the orthosteric site of mGluR1 and prevents glutamate from binding, thereby inhibiting mGluR1 signaling.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce pain perception in animal models of inflammatory and neuropathic pain. N-(4-ethoxyphenyl)cyclopropanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-(4-ethoxyphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)cyclopropanecarboxamide in lab experiments is its selectivity for mGluR1. This allows researchers to specifically study the effects of mGluR1 signaling without affecting other glutamate receptors. However, one limitation of using N-(4-ethoxyphenyl)cyclopropanecarboxamide is its relatively low potency compared to other mGluR1 antagonists. This may limit its usefulness in certain experiments where high potency is required.

Future Directions

There are several future directions for research involving N-(4-ethoxyphenyl)cyclopropanecarboxamide. One area of interest is the role of mGluR1 in synaptic plasticity and learning and memory. N-(4-ethoxyphenyl)cyclopropanecarboxamide has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. However, the role of mGluR1 in LTP is still not fully understood and further research is needed. Another area of interest is the development of more potent mGluR1 antagonists that could be used in clinical settings to treat neurological disorders such as Parkinson's and Alzheimer's disease. Finally, N-(4-ethoxyphenyl)cyclopropanecarboxamide could be used in combination with other drugs or therapies to enhance their efficacy or reduce side effects.

Synthesis Methods

N-(4-ethoxyphenyl)cyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-ethoxyphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropanecarboxamide in the presence of a base to yield N-(4-ethoxyphenyl)cyclopropanecarboxamide.

Scientific Research Applications

N-(4-ethoxyphenyl)cyclopropanecarboxamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, it has been used to investigate the role of mGluR1 in pain perception, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(4-ethoxyphenyl)cyclopropanecarboxamide has also been used to study the effects of mGluR1 antagonism on synaptic plasticity and learning and memory.

properties

CAS RN

188799-38-4

Product Name

N-(4-ethoxyphenyl)cyclopropanecarboxamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(4-ethoxyphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO2/c1-2-15-11-7-5-10(6-8-11)13-12(14)9-3-4-9/h5-9H,2-4H2,1H3,(H,13,14)

InChI Key

WLOZJLVNRCSGBK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC2

synonyms

Cyclopropanecarboxamide, N-(4-ethoxyphenyl)- (9CI)

Origin of Product

United States

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